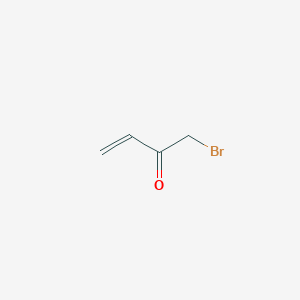

1-Bromobut-3-en-2-one

Description

Significance of α,β-Unsaturated Ketones in Organic Synthesis

α,β-Unsaturated ketones, often referred to as enones, are a class of organic compounds that serve as fundamental building blocks in organic chemistry. Their structure, which features a ketone conjugated with a carbon-carbon double bond, imparts unique reactivity. This conjugation creates electrophilic centers at both the carbonyl carbon and the β-carbon, making them susceptible to nucleophilic attack at either position. nih.gov

These compounds are highly valued as intermediates in the synthesis of a diverse range of more complex molecules and heterocyclic systems. nih.gov The enone moiety is a favorable unit for various reactions, including Michael additions, Diels-Alder cycloadditions, and Nazarov cyclizations. nih.gov The extended conjugation not only enhances the reactivity of the molecule but also contributes to its stability. The synthesis of α,β-unsaturated ketones can be achieved through several methods, with aldol (B89426) and Knoevenagel condensations being typical routes.

Role of Halogenated Organic Compounds in Synthetic Chemistry

Halogenated organic compounds are molecules where one or more hydrogen atoms have been replaced by a halogen, such as bromine, chlorine, fluorine, or iodine. researchgate.net These compounds are of great importance in scientific research and industrial chemistry due to their varied chemical properties and wide-ranging applications. researchgate.netevitachem.com In organic synthesis, halogenated compounds are invaluable as intermediates for creating complex molecules. researchgate.net

The introduction of a halogen atom into an organic molecule modifies its chemical and physical properties, such as reactivity and stability. whiterose.ac.uk The carbon-halogen bond is a key feature, and its unique reactivity allows for a wide array of chemical transformations. researchgate.net For instance, α-halo ketones, a subclass to which 1-bromobut-3-en-2-one belongs, are known alkylating agents and are precursors in the synthesis of various heterocycles like thiazoles and pyrroles. wikipedia.orgwikipedia.org The presence of the halogen enhances the electrophilicity of the adjacent carbon atom, making it a prime site for nucleophilic substitution reactions. nih.gov

Historical Context of this compound Synthesis and Reactivity Studies

The synthesis of α-halo ketones dates back to the late 18th century, and these compounds have long been recognized for their high reactivity. nih.gov However, specific members of this family, particularly unstable, unsaturated bromomethyl ketones like this compound, have presented significant synthetic challenges. researchgate.net

Early and common methods for preparing α-halo ketones involve the direct reaction of a ketone with a halogenating agent, such as elemental bromine or N-Bromosuccinimide. wikipedia.org For instance, one of the general methods for synthesizing related compounds is the bromination of methyl vinyl ketone. However, the synthesis of this compound is complicated by the compound's instability. researchgate.net

In response to these challenges, more refined synthetic routes have been developed. Research led by Rolf Carlson and colleagues established a more convenient, multi-step procedure. whiterose.ac.ukresearchgate.net An improved synthesis was reported in 2011, which starts from the commercially available 2-ethyl-2-methyl-1,3-dioxolane (B31296). researchgate.net This process involves the protection of the ketone as an acetal, followed by bromination, dehydrobromination, and finally, a carefully controlled deprotection to yield the target compound. researchgate.net This method offered significant improvements in yield and scalability over previous procedures. researchgate.netresearchgate.net The reactivity of this compound is characterized by its multiple electrophilic sites, allowing it to participate in various reactions, including nucleophilic substitutions and additions. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

1-bromobut-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrO/c1-2-4(6)3-5/h2H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMYUEVBVPJZOKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20454920 | |

| Record name | 1-bromobut-3-en-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20454920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155622-69-8 | |

| Record name | 1-bromobut-3-en-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20454920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Bromobut 3 En 2 One

Direct Bromination Approaches

Direct bromination methods offer a more atom-economical route to 1-bromobut-3-en-2-one by introducing a bromine atom directly onto the methyl group of a pre-existing butenone framework. However, these approaches are often complicated by competing reactions at the carbon-carbon double bond.

Bromination of Methyl Vinyl Ketone (MVK) and Analogues

The direct bromination of methyl vinyl ketone (MVK), the simplest α,β-unsaturated ketone, presents significant challenges. The presence of two reactive sites, the α-carbon and the double bond, leads to a mixture of products. The reaction of MVK with bromine (Br₂) in methanol results in the formation of both Markovnikov and anti-Markovnikov methoxy bromide adducts, as well as dibromide products. The use of N-bromosuccinimide (NBS) in these reactions can alter the product ratios, but the selective formation of this compound remains a challenge.

Optimization of Brominating Agents and Reaction Conditions

To improve the selectivity of the α-bromination of α,β-unsaturated ketones, various brominating agents and reaction conditions have been investigated. N-bromosuccinimide (NBS) is a commonly used reagent for α-bromination of ketones. organic-chemistry.org The reaction can be catalyzed by acids, such as p-toluenesulfonic acid (p-TsOH), and can be influenced by the choice of solvent and the use of external energy sources like microwave irradiation or ultrasound. researchgate.netnih.gov For instance, the use of NBS in combination with p-TsOH has been shown to be effective for the α-bromination of acetophenones, with ultrasound irradiation accelerating the reaction. researchgate.netnih.gov However, the direct application of these conditions to MVK for the specific synthesis of this compound is not well-documented, likely due to the high reactivity of the vinyl group leading to polymerization or addition reactions.

The table below summarizes various conditions attempted for the bromination of ketones, highlighting the diversity of approaches to optimize this transformation.

| Ketone Type | Brominating Agent | Catalyst/Conditions | Solvent | Outcome |

| Cyclic Ketones | NBS | Ammonium Acetate | Diethyl Ether | Good yields of α-brominated ketones at 25°C. researchgate.net |

| Acyclic Ketones | NBS | Ammonium Acetate | Carbon Tetrachloride | Efficient bromination at 80°C. researchgate.net |

| Acetophenones | NBS | p-Toluenesulfonic Acid / Ultrasound | Methanol | High yield of α-bromoacetophenones at 35°C. researchgate.netnih.gov |

| Acetophenones | NBS | p-Toluenesulfonic Acid / Microwave | Not specified | Efficient α-bromination. arabjchem.org |

| α,β-Unsaturated Ketones | Br₂ / NBS | None | Methanol | Formation of methoxy bromides and dibromides. |

Selenium Dioxide-Mediated Bromination Protocols for α,β-Unsaturated Ketones

An efficient method for the synthesis of α'-bromo-α,β-unsaturated ketones involves the use of N-bromosuccinimide (NBS) as the brominating agent, mediated by selenium dioxide (SeO₂) in the presence of p-toluenesulfonic acid (PTSA) monohydrate in toluene. nih.govresearchgate.net This protocol has been successfully applied to a range of α,β-unsaturated ketones, affording the desired products in good yields. nih.gov The reaction is typically carried out at 50°C and is complete within 30 minutes. researchgate.net Fine-tuning the reaction conditions and the molar equivalents of the reactants allows for the selective formation of either mono- or dibrominated products. nih.gov While this method has been demonstrated for various aryl-substituted butenones, its direct application to the parent methyl vinyl ketone to yield this compound requires further investigation.

Indirect Synthetic Routes

Indirect synthetic routes to this compound circumvent the challenges of direct bromination by utilizing protected precursors. These multi-step syntheses allow for the selective modification of the molecule without interference from the sensitive vinyl group.

Multi-Step Syntheses from Protected Precursors

A well-established indirect route to this compound starts from commercially available 2-ethyl-2-methyl-1,3-dioxolane (B31296). This multi-step synthesis involves the protection of the ketone functionality as an acetal, followed by a series of transformations to introduce the bromo- and vinyl groups, and finally, deprotection to reveal the target compound.

Acetal protection is a crucial strategy in the multi-step synthesis of this compound. The ketone group of a precursor is protected as a cyclic acetal, typically using ethylene glycol. This protected intermediate is stable to the subsequent reaction conditions required for bromination and elimination reactions.

Bromination: The starting acetal is reacted with elemental bromine in dichloromethane to yield 2-(1-bromoethyl)-2-bromomethyl-1,3-dioxolane.

Dehydrobromination: The resulting dibromoacetal is treated with potassium tert-butoxide in tetrahydrofuran to give 2-bromomethyl-2-vinyl-1,3-dioxolane.

Deprotection (Hydrolysis): The acetal protection is removed to afford the final product, this compound. This can be achieved through formolysis (hydrolysis with formic acid) over 6-10 hours or more rapidly via acid hydrolysis under microwave activation (100°C for 8-10 minutes).

The yields for each step of this synthetic route are summarized in the table below.

| Step | Reactant | Reagents | Product | Yield (%) |

| 1. Bromination | 2-Ethyl-2-methyl-1,3-dioxolane | Br₂ in CH₂Cl₂ | 2-(1-Bromoethyl)-2-bromomethyl-1,3-dioxolane | 98 |

| 2. Dehydrobromination | 2-(1-Bromoethyl)-2-bromomethyl-1,3-dioxolane | Potassium tert-butoxide in THF | 2-Bromomethyl-2-vinyl-1,3-dioxolane | 84-93 |

| 3. Deprotection | 2-Bromomethyl-2-vinyl-1,3-dioxolane | Formic Acid | This compound | 85-94 |

| 3. Deprotection (MW) | 2-Bromomethyl-2-vinyl-1,3-dioxolane | Acid Hydrolysis (Microwave) | This compound | 75 |

This indirect approach, utilizing acetal protection, provides a reliable and high-yielding pathway to this compound, avoiding the selectivity issues inherent in direct bromination methods.

Dehydrobromination Reactions

Dehydrobromination is a critical elimination reaction in the synthesis of unsaturated compounds like this compound. This process involves the removal of a hydrogen and a bromine atom from adjacent carbon atoms to form a double bond. The synthesis of vinyl ketones often employs the dehydrobromination of a corresponding 2-bromoethyl ketone as a final step mdpi.com.

In a related synthesis, the efficiency of dehydrobromination was found to be highly dependent on the choice of base and solvent. A study on the double dehydrobromination of 2-(1,2-dibromoethyl)-2-bromomethyl-1,3-dioxolane found that the combination of potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF) was the most effective for this transformation researchgate.net. The reaction proceeds by adding the solid t-BuOK in portions to the solution, followed by an extraction process to isolate the product researchgate.net.

Another example, illustrating the synthesis of an isomer, 2-bromo-1-buten-3-one, utilizes the dehydrobromination of 3,4-dibromo-2-butanone. In this procedure, triethylamine is added dropwise to a chloroform solution of the dibrominated precursor at low temperatures. This method yields the desired product after washing and removal of the solvent chemicalbook.com. The selection of a non-nucleophilic base is crucial to favor elimination over substitution.

Table 1: Comparison of Dehydrobromination Reaction Conditions

| Precursor | Base | Solvent | Temperature | Product |

|---|---|---|---|---|

| 2-(1,2-dibromoethyl)-2-bromomethyl-1,3-dioxolane | Potassium tert-butoxide (t-BuOK) | Tetrahydrofuran (THF) | Not specified | 2-Ethynyl-2-bromomethyl-1,3-dioxolane |

| 3,4-dibromo-2-butanone | Triethylamine | Chloroform | -20°C to room temp. | 2-bromo-1-buten-3-one |

Regioselective and Stereoselective Synthetic Challenges

The synthesis of this compound is accompanied by significant regioselective and stereoselective challenges. Regioselectivity refers to the control over which of several possible isomers is formed, while stereoselectivity is concerned with the spatial arrangement of the atoms.

Regioselectivity: The position of the double bond is a primary challenge. For instance, dehydrobromination of a precursor like 1,4-dibromo-2-butanone could theoretically result in either this compound or 4-bromobut-3-en-2-one. Controlling the reaction conditions to favor the formation of the desired constitutional isomer is a key synthetic hurdle. The choice of base and leaving group can influence which proton is abstracted, thereby directing the position of the newly formed alkene.

Stereoselectivity: For substituted bromoalkenes, the geometry of the double bond (E/Z isomerism) is a critical factor. Research into the synthesis of related compounds, such as (Z)-1-bromo-1-alkenes, highlights the use of specific precursors and conditions, like microwave irradiation of anti-2,3-dibromoalkanoic acids, to achieve high stereoselectivity researchgate.net. While this compound itself does not exhibit E/Z isomerism at its main double bond, reactions involving this compound or its precursors often require careful stereochemical control. For example, in the synthesis of tetrahydropyranones from related 3-bromobut-3-en-1-ols, achieving excellent diastereoselectivity is a primary objective researchgate.net. These examples underscore the general importance of controlling stereochemistry in the synthesis and reactions of complex molecules derived from bromoalkene frameworks.

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound aims to reduce its environmental impact. This involves improving atom economy, using safer solvents, employing catalytic methods, and enhancing energy efficiency.

Atom Economy and Catalysis: The parent compound, methyl vinyl ketone, is produced industrially via the condensation of acetone and formaldehyde followed by dehydration wikipedia.org. This method can have a lower atom economy due to the elimination of water. A greener approach involves the use of catalysts to improve efficiency and selectivity under milder conditions. For instance, a patented method for producing vinyl ketones utilizes a catalyst system comprising a secondary amine halogen acid salt and a solid metal oxide (e.g., niobium oxide) google.com. This catalytic approach can increase selectivity and reduce by-product formation compared to stoichiometric methods google.com.

Safer Reagents and Solvents: A key goal of green chemistry is to avoid hazardous substances. Developing synthetic strategies that replace toxic reagents and volatile organic solvents with more environmentally benign alternatives is crucial. Research into the synthesis of aryl vinyl ketones has focused on creating sustainable pathways that avoid expensive and hazardous reagents like methyl iodide nih.gov.

Table 2: Application of Green Chemistry Principles to Vinyl Ketone Synthesis

| Green Chemistry Principle | Conventional Method | Greener Alternative | Benefit |

|---|---|---|---|

| Catalysis | Stoichiometric reagents | Use of solid acid/base catalysts (e.g., Niobium oxide) google.com | Increased selectivity, easier separation, catalyst can be recycled. |

| Atom Economy | Elimination reactions (e.g., dehydration) | Addition reactions | Maximizes incorporation of starting materials into the final product. |

| Energy Efficiency | Conventional heating | Microwave-assisted synthesis researchgate.net | Rapid heating, shorter reaction times, potentially higher yields. |

| Use of Safer Chemicals | Use of hazardous reagents (e.g., methyl iodide) | Development of alternative pathways using less toxic materials nih.gov | Reduced risk and environmental impact. |

Mechanistic Investigations of 1 Bromobut 3 En 2 One Reactivity

Electrophilic Reactivity of the Carbonyl Group

The carbonyl group in 1-bromobut-3-en-2-one is a key site of electrophilicity. The polarization of the carbon-oxygen double bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, makes the carbonyl carbon susceptible to attack by nucleophiles. This reactivity is fundamental to many of the compound's transformations.

The presence of the adjacent vinyl group and the bromine atom can influence the reactivity of the carbonyl group through inductive and resonance effects. The electron-withdrawing nature of the bromine atom can enhance the electrophilicity of the carbonyl carbon.

Nucleophilic Reactivity of the Bromine Atom

While the primary role of the bromine atom in this compound is that of a leaving group in nucleophilic substitution reactions, it can also exhibit nucleophilic characteristics under certain conditions. The lone pairs of electrons on the bromine atom can participate in reactions with strong electrophiles. However, this mode of reactivity is less common compared to its role as a leaving group.

The polarizability of the bromine atom is a significant factor in its reactivity. In polar, aprotic solvents, the nucleophilicity of halide ions is reversed from the trend observed in protic solvents, a consideration that can be relevant in understanding the compound's behavior in different reaction media. stackexchange.com

Michael Addition Pathways and Conjugate Addition

This compound is an α,β-unsaturated carbonyl compound, making it a Michael acceptor. In a Michael reaction, a nucleophile (the Michael donor) adds to the β-carbon of the α,β-unsaturated system in a conjugate addition or 1,4-addition. wikipedia.orgmasterorganicchemistry.com This reaction is a widely used method for forming carbon-carbon bonds. wikipedia.org

The mechanism involves the attack of the nucleophile on the β-carbon, leading to the formation of an enolate intermediate. masterorganicchemistry.com This intermediate is stabilized by resonance, with the negative charge delocalized over the oxygen atom and the α-carbon. Subsequent protonation of the enolate yields the final 1,4-adduct. masterorganicchemistry.com A variety of nucleophiles, including enolates, amines, and thiolates, can participate in conjugate addition reactions. masterorganicchemistry.com

| Reaction Type | Key Reactants | Intermediate | Product |

| Michael Addition | This compound (Michael Acceptor), Nucleophile (Michael Donor) | Resonance-stabilized enolate | 1,4-adduct |

Nucleophilic Substitution Reactions (SN1, SN2, SN1', SN2')

This compound can undergo nucleophilic substitution reactions through various mechanisms, including SN1, SN2, and their allylic counterparts, SN1' and SN2'. The operative mechanism is influenced by factors such as the structure of the substrate, the nature of the nucleophile, the leaving group, and the solvent. masterorganicchemistry.comreddit.comyoutube.comyoutube.comlibretexts.org

The SN2 reaction is a one-step, concerted process where the nucleophile attacks the carbon atom at the same time as the leaving group departs. masterorganicchemistry.comyoutube.com This mechanism results in an inversion of stereochemistry at the reaction center. youtube.com SN2 reactions are favored by strong nucleophiles and polar aprotic solvents. libretexts.org

The SN1 reaction, in contrast, is a two-step process involving the formation of a carbocation intermediate. masterorganicchemistry.comreddit.comyoutube.com The rate-determining step is the departure of the leaving group to form the carbocation. masterorganicchemistry.comreddit.com This mechanism is favored by weak nucleophiles and polar protic solvents, which can stabilize the carbocation intermediate. youtube.comlibretexts.org

In the context of this compound, the departure of the bromide ion can lead to the formation of an allylic carbocation. This carbocation is stabilized by resonance, where the positive charge is delocalized over two carbon atoms. vaia.comaskfilo.comyoutube.com This delocalization significantly increases the stability of the intermediate, making SN1 and SN1' pathways more accessible than they would be for a non-allylic system. vaia.comaskfilo.com

The resonance stabilization of the allylic carbocation means that the nucleophile can attack at either of the two carbons that share the positive charge, leading to a mixture of products.

The regioselectivity of nucleophilic attack on the allylic system is a critical aspect of the reactivity of this compound. The distribution of products depends on a combination of steric and electronic factors. For instance, in reactions involving η³-allyl palladium intermediates, bulkier substituents at the C-2 position can direct the nucleophilic attack to the anti-oriented benzylic termini. rsc.org

Stereoselectivity is also a key consideration. In SN2' reactions, the nucleophile attacks the γ-carbon of the allylic system in a concerted fashion, leading to a specific stereochemical outcome. The geometry of the resulting products can provide insights into the reaction mechanism.

| Substitution Mechanism | Key Features | Intermediate | Stereochemistry |

| SN1 | Stepwise, favored by weak nucleophiles and polar protic solvents. masterorganicchemistry.comyoutube.comlibretexts.org | Carbocation. masterorganicchemistry.comyoutube.com | Racemization. libretexts.org |

| SN2 | Concerted, favored by strong nucleophiles and polar aprotic solvents. masterorganicchemistry.comlibretexts.org | None. reddit.com | Inversion. youtube.com |

| SN1' | Stepwise, involves a resonance-stabilized allylic carbocation. vaia.com | Allylic Carbocation. vaia.comaskfilo.com | Mixture of products. |

| SN2' | Concerted, attack at the γ-carbon. | None. | Specific stereochemical outcome. |

Oxidation and Reduction Chemistry

The functional groups within this compound offer sites for both oxidation and reduction reactions. The carbonyl group can be reduced to a secondary alcohol, 1-bromobut-3-en-2-ol, using reducing agents such as sodium borohydride. The carbon-carbon double bond can also be reduced, for example, through catalytic hydrogenation.

Oxidation of this compound can be more complex. The double bond is susceptible to oxidative cleavage by strong oxidizing agents like ozone or potassium permanganate. The presence of the bromine atom can also influence the course of oxidation reactions.

Dimerization and Polymerization Pathways

This compound, a molecule possessing both an α-bromo ketone and a vinyl ketone functionality, exhibits a propensity for self-reaction, leading to the formation of dimers and polymers. These pathways are driven by the high reactivity of the conjugated π-system and the electrophilic nature of the carbon atoms within the molecule. Understanding these mechanisms is crucial for controlling the storage and handling of this versatile reagent, as well as for avoiding undesired side reactions in synthetic applications.

The dimerization of this compound can theoretically proceed through several mechanistic routes, with cycloaddition reactions being the most probable. Given its structure as a vinyl ketone, it can participate in Diels-Alder reactions, where one molecule acts as the diene and the other as the dienophile. Vinyl ketones are known to undergo such cyclodimerizations, leading to the formation of dihydropyran derivatives. In this scenario, the vinyl group of one molecule of this compound would act as the dienophile, while the conjugated system of another molecule could potentially act as the diene.

Another possibility involves the inherent reactivity of the α-bromo ketone moiety. fiveable.me The bromine atom renders the adjacent carbon atom highly electrophilic, making it susceptible to nucleophilic attack. fiveable.me This could lead to intermolecular substitution reactions, although cycloaddition pathways are generally more favored for conjugated systems under thermal conditions.

The polymerization of this compound is a significant consideration, as α,β-unsaturated carbonyl compounds are known to readily undergo polymerization. wikipedia.org The presence of the acryloyl group, a key feature of this compound, is particularly conducive to polymerization processes. wikipedia.org This reactivity is attributed to the polarization of the double bond by the electron-withdrawing carbonyl group, which activates the β-carbon towards nucleophilic attack and the α-carbon towards radical addition.

Polymerization can be initiated by various means, including radical, anionic, or cationic initiators. For α,β-unsaturated ketones, radical polymerization is a common pathway, often initiated by heat, light, or a radical initiator. The reaction would proceed through the propagation of a polymer chain via the repeated addition of monomer units across the vinyl double bond.

Anionic polymerization is also a plausible pathway, initiated by a strong nucleophile. The nucleophile would attack the electrophilic β-carbon of the vinyl group, generating a carbanion that can then attack another monomer unit. The presence of the electron-withdrawing carbonyl group stabilizes the propagating anionic center.

The following table outlines the potential dimerization products of this compound via a Diels-Alder reaction, considering the different possible orientations of the interacting molecules.

| Product Name | Regiochemistry | Structure |

| 4-acetyl-5-bromo-3-(bromomethyl)-3,4-dihydro-2H-pyran | "Head-to-Head" | (Structure not available) |

| 3-acetyl-4-bromo-5-(bromomethyl)-3,4-dihydro-2H-pyran | "Head-to-Tail" | (Structure not available) |

| (This table is illustrative of potential products based on known reactivity patterns of similar compounds.) |

The conditions under which dimerization versus polymerization occurs are highly dependent on factors such as temperature, concentration, and the presence of initiators or inhibitors. Higher temperatures and the presence of radical initiators would likely favor polymerization, while controlled conditions might allow for the isolation of dimeric products.

The following table summarizes the expected polymerization pathways for this compound based on the type of initiator used.

| Initiator Type | Polymerization Mechanism | Resulting Polymer Structure |

| Radical (e.g., AIBN, benzoyl peroxide) | Radical Polymerization | Poly(1-bromo-1-acetyl-ethylene) |

| Anionic (e.g., n-butyllithium) | Anionic Polymerization | Poly(1-bromo-1-acetyl-ethylene) |

| (This table is a theoretical representation based on the general reactivity of α,β-unsaturated ketones.) |

Applications of 1 Bromobut 3 En 2 One in Complex Molecule Synthesis

Building Block for Heterocyclic Compound Synthesis

The structure of 1-bromobut-3-en-2-one is well-suited for the construction of heterocyclic rings, which are core components of many pharmaceuticals and biologically active compounds. The α-haloketone functionality is a classic electrophilic partner in condensation reactions with various nucleophiles to form five- or six-membered rings.

Synthesis of Imidazo[2,1-b]Current time information in Pasuruan, ID.researchgate.netthiazole Derivatives

A prominent application of this compound is in the synthesis of the imidazo[2,1-b] Current time information in Pasuruan, ID.researchgate.netthiazole (B1198619) scaffold. This fused heterocyclic system is found in a wide array of compounds exhibiting important biological activities, including anti-inflammatory, antibacterial, and anthelmintic properties.

The synthesis typically proceeds via a cyclocondensation reaction, akin to the Hantzsch thiazole synthesis, between a 2-aminothiazole (B372263) derivative and the α-bromo ketone. In this reaction, the exocyclic nitrogen atom of the 2-aminothiazole acts as a nucleophile, attacking the electrophilic carbon bearing the bromine atom in this compound. This initial SN2 reaction is followed by an intramolecular cyclization, where the endocyclic nitrogen attacks the carbonyl carbon. Subsequent dehydration yields the aromatic imidazo[2,1-b] Current time information in Pasuruan, ID.researchgate.netthiazole ring system. The vinyl group from the original building block remains as a substituent on the newly formed heterocyclic core, available for further synthetic modifications.

Table 1: General Synthesis of Imidazo[2,1-b] Current time information in Pasuruan, ID.researchgate.netthiazole Derivatives

| Reactant A | Reactant B | Resulting Core Structure | Potential Substituents (from Reactant A) |

|---|

Intermediate in Natural Product Total Synthesis

While this compound, often referred to as bromomethyl vinyl ketone, is a valuable synthetic tool, its direct application in completed total syntheses of natural products is not extensively documented. However, its structural motifs are key components in broader synthetic strategies, and its high reactivity makes it an ideal, albeit sometimes unstable, intermediate for complex molecular construction. To circumvent stability issues, chemists have developed more stable synthetic equivalents, such as 6-(bromomethyl)-4H-1,3-dioxin, which can generate the bromomethyl vinyl ketone in situ. researchgate.net

Strategies for Carbon Chain Elongation and Functionalization

The dual electrophilic nature of this compound allows for multiple strategies for carbon chain elongation and the introduction of new functional groups.

Alkylation via SN2 Reaction : The bromomethyl group is a potent electrophile for SN2 reactions. Carbon nucleophiles, such as enolates or organometallic reagents, can displace the bromide to form a new carbon-carbon bond at the α-position to the carbonyl.

Conjugate (Michael) Addition : As a classic α,β-unsaturated ketone, the molecule is an excellent Michael acceptor. nih.gov Soft nucleophiles, including cuprates, enamines, or thiolates, preferentially attack the β-carbon of the vinyl group, leading to 1,4-addition and the formation of a carbon-carbon or carbon-heteroatom bond. This is a powerful method for extending the carbon chain by two carbons while generating a new functionalized ketone.

Aldol (B89426) and Related Reactions : The carbonyl group can participate in aldol reactions. Under basic conditions, the α-protons of a different ketone can be removed to form an enolate, which can then add to the carbonyl of this compound.

Robinson Annulation : The reactivity of this compound as a Michael acceptor, followed by an intramolecular aldol condensation, makes it a suitable partner in Robinson annulation reactions for the construction of six-membered rings, a common feature in many natural products like steroids. nih.gov

Role in Asymmetric Synthesis and Chiral Induction

Asymmetric synthesis is crucial for producing enantiomerically pure compounds, particularly for pharmaceutical applications. This compound is a prochiral molecule, meaning it can be converted into a chiral product in a single step. Both the carbonyl carbon and the β-carbon of the vinyl group are prochiral centers, offering opportunities for stereoselective transformations.

Chromium-Catalyzed Carbonyl Allylation for 1,3-Diol Synthesis

While direct carbonyl allylation using this compound is not the standard pathway, a closely related and powerful transformation can be achieved through a chromium-catalyzed Reformatsky-type reaction. This approach enables the synthesis of β-hydroxy ketones, which are direct precursors to valuable 1,3-diols. researchgate.netorganic-chemistry.org

The process involves two key steps:

Chromium-Catalyzed Addition : In the presence of a chromium(II) catalyst, the carbon-bromine bond is reductively cleaved to generate a chromium(III) enolate intermediate. This nucleophilic enolate then adds to an aldehyde with high chemoselectivity. This reaction forms a new carbon-carbon bond and creates a β-hydroxy vinyl ketone.

Stereoselective Reduction : The resulting ketone can then be reduced to a hydroxyl group. By using stereoselective reducing agents (e.g., those incorporating chiral ligands), the syn- or anti-1,3-diol can be obtained with high diastereoselectivity.

This two-step sequence effectively transforms this compound into a three-carbon chiral building block, installing two new stereocenters.

Table 2: Two-Step Strategy for Asymmetric 1,3-Diol Synthesis

| Step | Reaction Type | Key Reagents | Intermediate/Product | Stereochemical Outcome |

|---|---|---|---|---|

| 1 | Cr-Catalyzed Reformatsky-type Addition | This compound, Aldehyde (R-CHO), CrCl₂ | β-Hydroxy vinyl ketone | Formation of first stereocenter |

Ligand Design for Enantioselective Transformations

The success of asymmetric reactions involving this compound hinges on the use of chiral catalysts, where the ligand bound to the metal center is responsible for inducing chirality. acs.org The design of these ligands is critical for achieving high enantioselectivity.

For the chromium-catalyzed addition described above, chiral bis(oxazoline) (BOX) or phosphine-based ligands can be employed. researchgate.net These ligands coordinate to the chromium atom, creating a well-defined, chiral pocket around the metal center. This chiral environment forces the aldehyde to approach the chromium enolate from a specific face, resulting in the preferential formation of one enantiomer of the β-hydroxy ketone product.

Similarly, in copper-catalyzed asymmetric conjugate additions to the vinyl group, chiral phosphoramidite (B1245037) or ferrocene-based ligands have proven effective. nih.gov The ligand-metal complex activates the enone system and shields one face of the molecule, directing the incoming nucleophile to the opposite face. The choice of ligand can be tailored to the specific substrate and nucleophile to maximize both chemical yield and enantiomeric excess, providing a versatile platform for constructing complex chiral molecules from the simple this compound precursor.

Based on a comprehensive review of available scientific literature, it is not possible to generate a thorough and scientifically accurate article on "this compound" that strictly adheres to the requested outline. The specified applications and reaction types—Diastereoselective Prins Cyclization, specific Cross-Coupling Reactions, and the development of Zinc-Mediated, Grignard-like, or Organotin reagents directly from this compound—are not well-documented for this compound in publicly accessible sources.

Generating content for the provided outline would require presenting information on related but distinct compounds or speculating on reaction pathways, which would violate the core instructions to focus solely on "this compound" and to not introduce information outside the explicit scope of the specified sections. To ensure scientific accuracy and adherence to the prompt's constraints, the article cannot be written as requested.

Spectroscopic Characterization Methodologies and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H NMR Chemical Shift Assignments and Coupling Constant Analysis

A ¹H NMR spectrum of 1-Bromobut-3-en-2-one would be expected to show distinct signals for the vinyl protons (=CH₂) and the methylene (B1212753) protons (-CH₂Br). The chemical shifts (δ) would be influenced by the adjacent carbonyl and bromine groups. The vinyl protons would likely appear as a complex multiplet due to geminal, cis, and trans couplings. The methylene protons would appear as a singlet or a multiplet depending on coupling with the vinyl protons. Analysis of the coupling constants (J values) would provide valuable information about the geometry of the double bond.

¹³C NMR Chemical Shift Assignments and Carbonyl Resonance

The ¹³C NMR spectrum would provide information on the different carbon environments in this compound. Four distinct signals would be expected: one for the carbonyl carbon (C=O), two for the vinyl carbons (C=C), and one for the brominated methylene carbon (CH₂Br). The carbonyl carbon would have the largest chemical shift, typically in the range of 190-220 ppm for ketones. libretexts.orglibretexts.org The vinyl carbons would appear in the alkene region of the spectrum, and the methylene carbon's shift would be significantly influenced by the attached bromine atom. One source noted that the ¹³C NMR spectrum for this compound was not recorded due to its rapid decomposition. whiterose.ac.uk

Application of 2D NMR Techniques (COSY, HSQC) for Complex Assignments

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for unambiguously assigning the proton and carbon signals, especially in cases of spectral overlap. A COSY spectrum would reveal proton-proton coupling correlations, helping to connect the vinyl and methylene proton systems. An HSQC spectrum would correlate directly bonded proton and carbon atoms, confirming the assignments made from the 1D spectra.

Quantitative NMR for Reaction Kinetics and Pathway Studies

Quantitative NMR (qNMR) could be employed to study the kinetics of reactions involving this compound. By integrating the signals of the reactant and products over time, the reaction rate and mechanism could be investigated. This technique would be particularly useful for understanding the compound's stability and reactivity.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Carbonyl and Carbon-Bromine Stretching Frequencies

The IR spectrum of this compound would be expected to show a strong absorption band for the carbonyl (C=O) group, typically in the range of 1650-1700 cm⁻¹ for an α,β-unsaturated ketone. youtube.com Conjugation with the double bond lowers the frequency compared to a saturated ketone. A characteristic absorption for the carbon-bromine (C-Br) stretch would also be expected, typically appearing in the fingerprint region of the spectrum, between 500 and 600 cm⁻¹.

Despite the expected spectral characteristics, specific, experimentally recorded IR data for this compound are not available in the public scientific literature.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing the mass-to-charge ratio of their ions. For this compound, this method provides definitive confirmation of its molecular formula and offers insights into its fragmentation patterns under ionization.

In a typical mass spectrum of this compound, the molecular ion peak ([M]⁺) would be observed. A key characteristic of bromine-containing compounds is the presence of a nearly 1:1 ratio for the [M]⁺ and [M+2]⁺ peaks. This is due to the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have almost equal natural abundance. This distinctive isotopic pattern is a clear indicator of the presence of a single bromine atom in the molecule.

Upon ionization, the this compound molecule undergoes fragmentation, breaking into smaller, charged species. The analysis of these fragments provides valuable structural information. Common fragmentation pathways for this molecule are expected to involve the cleavage of the carbon-bromine bond, which is relatively weak, and the loss of small neutral molecules.

Expected Fragmentation Patterns:

Loss of a bromine radical (•Br): This would result in a prominent peak corresponding to the [C₄H₅O]⁺ fragment.

Loss of a vinyl group (•CH=CH₂): Cleavage of the bond between the carbonyl carbon and the vinyl group would lead to a [BrCOCH₂]⁺ fragment.

Loss of carbon monoxide (CO): Following initial fragmentation, the loss of CO from carbonyl-containing fragments is a common pathway.

The precise masses and relative abundances of these and other fragments can be used to piece together the structure of the original molecule, confirming the connectivity of the atoms. Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly useful hyphenated technique for the analysis of this compound, as it combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. mt.com

| Fragment Ion | Proposed Structure | Key Diagnostic Feature |

|---|---|---|

| [M]⁺ and [M+2]⁺ | [C₄H₅BrO]⁺ | Confirms the presence of one bromine atom. |

| [M-Br]⁺ | [C₄H₅O]⁺ | Indicates the lability of the C-Br bond. |

| [M-C₂H₃]⁺ | [C₂H₂BrO]⁺ | Suggests the presence of a vinyl group. |

Advanced Chromatographic Methods for Purification and Analysis

Chromatographic techniques are essential for the purification and analytical assessment of this compound, ensuring the removal of impurities from synthesis and providing quantitative data on its purity.

Gas Chromatography (GC):

Gas chromatography is well-suited for the analysis of volatile compounds like this compound. researchgate.netlibretexts.org In GC, the compound is vaporized and passed through a column containing a stationary phase. The separation is based on the differential partitioning of the compound between the mobile gas phase and the stationary liquid or solid phase. The choice of stationary phase is critical for achieving good resolution. For a polar compound like an α,β-unsaturated ketone, a polar stationary phase is often employed to enhance separation from non-polar impurities. libretexts.org Common detectors for GC analysis of such compounds include the Flame Ionization Detector (FID), which offers high sensitivity to organic compounds, and the Electron Capture Detector (ECD), which is particularly sensitive to halogenated compounds. libretexts.org

High-Performance Liquid Chromatography (HPLC):

High-performance liquid chromatography is another powerful technique for the analysis and purification of this compound. researchgate.netwaters.com HPLC is particularly useful for compounds that may be thermally unstable or not sufficiently volatile for GC. In HPLC, the compound is dissolved in a liquid solvent (the mobile phase) and pumped through a column packed with a solid adsorbent (the stationary phase).

For the analysis of ketones, reversed-phase HPLC is a common approach, where a non-polar stationary phase (like C18) is used with a polar mobile phase (such as a mixture of water and acetonitrile (B52724) or methanol). Since this compound possesses a chromophore (the C=C-C=O system), it can be detected by a UV detector. For enhanced sensitivity and selectivity, derivatization with an agent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) can be employed. This reaction forms a highly colored and UV-active hydrazone derivative, which can be easily detected at higher wavelengths with greater sensitivity. researchgate.net

| Chromatographic Method | Stationary Phase Example | Mobile Phase/Carrier Gas | Detector | Primary Application |

|---|---|---|---|---|

| Gas Chromatography (GC) | Polar (e.g., polyethylene (B3416737) glycol) | Inert gas (e.g., He, N₂) | FID, ECD | Purity analysis, separation of volatile impurities. |

| High-Performance Liquid Chromatography (HPLC) | Reversed-phase (e.g., C18) | Polar solvent mixture (e.g., Water/Acetonitrile) | UV, Diode Array Detector (DAD) | Purity assessment, quantification, preparative purification. |

In Situ Spectroscopic Monitoring of Reactions

The ability to monitor chemical reactions in real time provides invaluable information about reaction kinetics, mechanisms, and the formation of transient intermediates. In situ spectroscopic techniques allow for the continuous analysis of a reacting mixture without the need for sampling. spectroscopyonline.com

In Situ Fourier-Transform Infrared (FTIR) Spectroscopy:

In situ FTIR spectroscopy is a powerful tool for monitoring reactions involving this compound. mt.comyoutube.comyoutube.com By inserting an attenuated total reflectance (ATR) probe directly into the reaction vessel, the vibrational spectrum of the reaction mixture can be recorded continuously. irdg.org This allows for the tracking of key functional groups involved in the reaction. For example, in a reaction where the carbonyl group of this compound is reacting, the disappearance of its characteristic C=O stretching frequency can be monitored over time. Similarly, reactions involving the carbon-carbon double bond can be followed by observing changes in the C=C stretching vibration. This real-time data can be used to determine reaction endpoints, identify the formation of intermediates, and develop kinetic models. researchgate.net

In Situ Raman Spectroscopy:

In situ Raman spectroscopy is another vibrational spectroscopic technique that can be used to monitor reactions in real time. mdpi.comnih.govresearchgate.netspringernature.com Raman spectroscopy is particularly advantageous for reactions in aqueous media, as the Raman signal for water is weak. It is also well-suited for monitoring changes in non-polar bonds and symmetric vibrations. For reactions involving this compound, Raman spectroscopy could be used to monitor the C=C and C=O bonds, as well as the C-Br bond, providing complementary information to FTIR spectroscopy.

The application of these in situ techniques can lead to a more profound understanding of the reaction pathways and allows for the optimization of reaction conditions to improve yield and selectivity in the synthesis of and with this compound.

| Technique | Principle | Information Obtained | Potential Application for this compound |

|---|---|---|---|

| In Situ FTIR | Infrared absorption by molecular vibrations. | Real-time concentration changes of reactants, products, and intermediates. | Monitoring reactions involving the carbonyl or vinyl functional groups. |

| In Situ Raman | Inelastic scattering of monochromatic light. | Tracking changes in molecular vibrations, particularly for non-polar bonds. | Complementary monitoring of C=C, C=O, and C-Br bonds, especially in aqueous systems. |

Theoretical and Computational Studies of 1 Bromobut 3 En 2 One

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic behavior of 1-bromobut-3-en-2-one. By solving approximations of the Schrödinger equation, these methods can elucidate the distribution of electrons within the molecule, which in turn governs its chemical reactivity. For α,β-unsaturated ketones, these calculations can predict sites susceptible to nucleophilic or electrophilic attack. The presence of a bromine atom and a conjugated system in this compound makes it an interesting subject for such studies, as these features introduce competing reactive sites.

Density Functional Theory (DFT) is a widely used computational method for predicting the nuclear magnetic resonance (NMR) chemical shifts of organic molecules. This approach is valuable for confirming molecular structures by comparing theoretically predicted spectra with experimental data. For this compound, DFT calculations can predict the 1H and 13C chemical shifts. These predictions are highly sensitive to the molecular geometry and the computational level of theory (functional and basis set) employed. While specific DFT studies on this compound are not extensively documented in the literature, the methodology is well-established for similar α,β-unsaturated and halogenated ketones.

Below is an illustrative table of predicted versus hypothetical experimental chemical shifts for this compound, typical of what would be obtained from a DFT study.

| Atom | Predicted Chemical Shift (ppm) | Hypothetical Experimental Shift (ppm) |

|---|---|---|

| Hα | 6.20 | 6.15 |

| Hβ (cis) | 5.90 | 5.85 |

| Hβ (trans) | 6.40 | 6.35 |

| H (CH2Br) | 4.10 | 4.05 |

| C=O | 190.5 | 190.0 |

| Cα | 136.0 | 135.8 |

| Cβ | 128.5 | 128.2 |

| CH2Br | 35.0 | 34.7 |

Note: The data in this table is representative of typical DFT predictions for similar compounds and is not based on published experimental or theoretical data for this compound.

Transition State Theory (TST) is a cornerstone of computational reaction dynamics, allowing for the calculation of reaction rates based on the properties of the transition state structure. For a molecule like this compound, which can undergo various reactions such as nucleophilic addition to the carbonyl carbon, conjugate addition to the β-carbon, or substitution at the α-carbon, TST can be employed to elucidate the preferred reaction pathway. By locating the transition state structures for each possible mechanism and calculating their corresponding activation energies, a theoretical prediction of the major product can be made. For instance, in the reaction of this compound with a nucleophile, DFT calculations could be used to model the transition states for both 1,2- and 1,4-addition, thereby predicting the kinetic product.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including conformational changes. For a flexible molecule like this compound, which can adopt various conformations due to rotation around its single bonds, MD simulations can reveal the most stable conformers and the energy barriers between them. Such studies on related α-haloketones have shown that the conformational preferences can significantly influence reactivity by affecting the accessibility of reactive sites. beilstein-journals.org For this compound, MD simulations could explore the rotational landscape around the C-C and C-Br bonds, providing insights into how its three-dimensional shape influences its chemical behavior. beilstein-journals.org

Computational Modeling of Solvation Effects and Intermolecular Interactions

The behavior of a molecule in solution can be significantly different from its behavior in the gas phase due to interactions with solvent molecules. Computational models of solvation are therefore crucial for accurately predicting chemical properties and reactivity in a condensed phase. For this compound, both explicit and implicit solvation models could be employed. Explicit models would involve simulating the compound with a number of solvent molecules, while implicit models represent the solvent as a continuous medium with a given dielectric constant. These models can be used to study how the polarity of the solvent affects the conformational equilibrium and the activation energies of reactions involving this compound.

Addressing Discrepancies between Theoretical and Experimental Data

A critical aspect of computational chemistry is the validation of theoretical predictions against experimental results. Discrepancies between theoretical and experimental data can arise from various sources, including the approximations inherent in the computational methods, the neglect of certain physical phenomena, or experimental errors. For instance, predicted NMR chemical shifts for halogenated compounds can sometimes deviate from experimental values due to the challenges in accurately modeling the electronic environment around the halogen atom. umich.edu When such discrepancies occur, it is often necessary to refine the computational model, for example, by using a higher level of theory, a larger basis set, or by including explicit solvent effects. The iterative process of comparing theoretical and experimental data ultimately leads to a more accurate and reliable computational model.

Biological Activity and Medicinal Chemistry Research with 1 Bromobut 3 En 2 One Derivatives

Investigation of Antimicrobial Properties

A comprehensive review of scientific literature does not yield specific studies on the antimicrobial properties of derivatives of 1-bromobut-3-en-2-one.

Efficacy against Gram-Positive Bacteria

There is currently no available research data detailing the efficacy of this compound derivatives against Gram-positive bacteria.

Development of Cholinesterase Inhibitors for Neurodegenerative Diseases

The chemical structure of this compound has been utilized in the design of cholinesterase inhibitors, which are a class of drugs used to treat symptoms of neurodegenerative conditions such as Alzheimer's disease. This has been demonstrated through the synthesis of hybrid molecules that combine a fragment derived from this compound with known pharmacologically active compounds.

Design and Synthesis of Tacrine-Based Derivatives

In the search for new treatments for Alzheimer's disease, researchers have designed and synthesized a novel cholinesterase inhibitor by creating a hybrid of tacrine (B349632), a known acetylcholinesterase inhibitor, and a moiety derived from this compound. The resulting compound is N-(bromobut-3-en-2-yl)-7-methoxy-1,2,3,4-tetrahydroacridin-9-amine. mdpi.comnih.gov

This derivative was synthesized to interact with specific regions of human acetylcholinesterase (hAChE) and human butyrylcholinesterase (hBuChE), enzymes implicated in the progression of Alzheimer's disease. mdpi.com The synthesis involved a nucleophilic reaction between 7-methoxy-1,2,3,4-tetrahydroacridin-9-amine (B1663404) (7-MEOTA) and (E)-1,4-dibromobut-2-ene. mdpi.com

The inhibitory activity of this new compound was evaluated in vitro and compared to the parent compounds, tacrine (THA) and 7-MEOTA. The assessment of its half-maximal inhibitory concentration (IC₅₀) values revealed that the derivative is a weak inhibitor of both hAChE and hBuChE. mdpi.com However, it displayed a 15-fold higher selectivity towards hAChE compared to tacrine. mdpi.com Molecular docking studies were performed to understand the binding interactions and to explain the observed low inhibitory capacity. mdpi.com

| Compound | hAChE IC₅₀ (µM) | hBuChE IC₅₀ (µM) | Selectivity Index (hBuChE/hAChE) |

|---|---|---|---|

| N-(bromobut-3-en-2-yl)-7-methoxy-1,2,3,4-tetrahydroacridin-9-amine | 15.2 ± 1.1 | > 50 | > 3.29 |

| Tacrine (THA) | 0.31 ± 0.01 | 0.07 ± 0.01 | 0.23 |

| 7-MEOTA | 1.5 ± 0.1 | 1.4 ± 0.1 | 0.93 |

In Vitro Enzyme Inhibition Assays and Selectivity Studies

The unique chemical structure of this compound, which combines an α-haloketone with an α,β-unsaturated ketone (a Michael acceptor), makes its derivatives potent irreversible inhibitors of enzymes, particularly those with a nucleophilic residue like cysteine in their active site. Research into structurally related α,β-unsaturated ketones has demonstrated significant inhibitory activity against various enzymes.

For instance, a series of bromo- and fluoro-based α,β-unsaturated ketones have been synthesized and evaluated for their inhibitory effects on monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), enzymes implicated in neurological disorders. In these studies, all tested compounds showed potent activity against MAO-B. One of the bromo-substituted derivatives, CHB3, displayed exceptionally high potency against MAO-B with an IC50 value of 0.0062 µM. Current time information in Pasuruan, ID. Further kinetic analysis revealed that these compounds act as reversible competitive inhibitors. Current time information in Pasuruan, ID.

The following table summarizes the MAO-B inhibitory activities of a selection of these bromo- and fluoro-based α,β-unsaturated ketones.

| Compound ID | Structure | MAO-B IC50 (µM) |

| CHB1 | Parent bromo-compound | 0.027 |

| CHB2 | Substituted bromo-compound | 0.013 |

| CHB3 | Substituted bromo-compound | 0.0062 |

| CHB4 | Substituted bromo-compound | 0.023 |

| CHF1 | Parent fluoro-compound | 0.042 |

| CHF2 | Substituted fluoro-compound | 0.037 |

| CHF3 | Substituted fluoro-compound | 0.011 |

| CHF4 | Substituted fluoro-compound | 0.160 |

Data sourced from a study on bromo- and fluoro-based α,β-unsaturated ketones as MAO-B inhibitors. Current time information in Pasuruan, ID.

Furthermore, the related compound, methyl vinyl ketone (MVK), which lacks the bromo substituent, has been shown to covalently modify and inhibit PI3K-Akt signaling, a critical pathway in cellular homeostasis. MVK was found to directly interact with a cysteine residue (Cys656) in the SH2 domain of the PI3K p85 subunit. This covalent modification disrupts the interaction between the epidermal growth factor receptor (EGFR) and PI3K, leading to the suppression of downstream signaling. This highlights the potential of the vinyl ketone scaffold, present in this compound, to act as a covalent inhibitor of kinases.

Molecular Docking Studies for Binding Site Prediction

To elucidate the molecular basis of the inhibitory activity of this compound derivatives, molecular docking studies have been employed. These computational techniques predict the preferred orientation of a ligand when bound to a target protein and help in understanding the key interactions driving this binding.

In the study of bromo- and fluoro-based α,β-unsaturated ketones as MAO-B inhibitors, molecular docking and dynamics simulations were performed for the most potent compound, CHB3. Current time information in Pasuruan, ID. The results of these simulations provided insights into the specific binding mode of the inhibitor within the active site of MAO-B, helping to rationalize its high potency. Current time information in Pasuruan, ID. Such studies are crucial for the structure-based design of more potent and selective inhibitors.

The table below outlines the predicted binding energies for some of the studied MAO-B inhibitors, which often correlate with their inhibitory potency.

| Compound ID | Predicted Binding Energy (kcal/mol) |

| CHB3 | -8.5 |

| CHF3 | -8.2 |

Note: The binding energies are representative values from molecular docking simulations and can vary based on the software and parameters used. Current time information in Pasuruan, ID.

Role as Biochemical Probes

The electrophilic nature of this compound and its derivatives makes them suitable candidates for the development of biochemical probes. These probes can be used to identify and study the function of specific enzymes within a complex biological system, a field known as activity-based protein profiling (ABPP). The vinyl ketone moiety can act as a "warhead" that covalently labels the active site of a target enzyme, allowing for its detection and characterization.

While specific examples utilizing this compound as a biochemical probe are not extensively documented, the broader class of α,β-unsaturated ketones has been widely used for this purpose. These electrophilic compounds are known to react with nucleophilic residues, such as cysteine, which are often found in the active sites of enzymes. By attaching a reporter tag, such as a fluorophore or a biotin (B1667282) molecule, to the vinyl ketone scaffold, researchers can create powerful tools to study enzyme activity and identify new drug targets.

Structure-Activity Relationship (SAR) Studies of Derivatives

Understanding the structure-activity relationship (SAR) is fundamental to medicinal chemistry, as it provides insights into how modifications to a chemical structure affect its biological activity. For derivatives of this compound, SAR studies would focus on how changes to the molecule influence its enzyme inhibitory potency and selectivity.

From the available data on related α,β-unsaturated ketones, some general SAR trends can be inferred:

The nature of the halogen: In the series of MAO-B inhibitors, the bromo-substituted compounds generally exhibited higher potency than their fluoro-substituted counterparts, suggesting that the nature of the halogen at the α-position plays a significant role in the inhibitory activity. Current time information in Pasuruan, ID.

Substitution on the aromatic ring: The position and electronic properties of substituents on an aromatic ring attached to the vinyl ketone scaffold can dramatically influence the compound's potency. For instance, in the CHB series of MAO-B inhibitors, different substitutions led to a range of IC50 values from 0.0062 µM to 0.027 µM. Current time information in Pasuruan, ID.

The Michael acceptor: The presence of the α,β-unsaturated ketone is crucial for the covalent mechanism of inhibition. Modification or removal of this group would likely lead to a significant loss of activity for irreversible inhibitors.

Further detailed SAR studies on a focused library of this compound derivatives are necessary to fully elucidate the structural requirements for potent and selective inhibition of various enzyme targets.

Future Research Directions and Emerging Applications

Novel Synthetic Methodologies and Catalytic Systems

The development of efficient, scalable, and sustainable methods for the synthesis of 1-bromobut-3-en-2-one is paramount for its broader application. Current synthetic routes, while effective, often involve multiple steps with challenges in yield and purification. An improved synthesis starting from the commercially available 2-ethyl-2-methyl-1,3-dioxolane (B31296) has been reported, which involves protection of the ketone, bromination, dehydrobromination, and a controlled deprotection. acs.org However, future research is steering towards more direct and atom-economical approaches.

Future investigations are expected to focus on:

Direct Catalytic Halogenation: Exploring novel catalytic systems for the direct α-bromination of but-3-en-2-one (B6265698) (methyl vinyl ketone) would represent a significant advancement. This could involve the use of new N-bromo reagents or electrocatalytic methods to avoid the use of stoichiometric bromine and improve selectivity.

Flow Chemistry Synthesis: Transitioning existing multi-step syntheses into continuous flow processes could offer enhanced control over reaction parameters, improve safety by minimizing the accumulation of unstable intermediates, and facilitate easier scale-up.

Biocatalytic Approaches: The use of halogenating enzymes, such as haloperoxidases or FADH2-dependent halogenases, presents a green and highly selective alternative for the synthesis of α-halo ketones. researchgate.netucsb.edu Research into engineering these enzymes to accept but-3-en-2-one as a substrate could provide a sustainable manufacturing route.

A comparison of current and potential future synthetic strategies is outlined below.

| Methodology | Starting Materials | Key Steps | Potential Advantages | Research Focus |

| Current Multi-step | 2-Ethyl-2-methyl-1,3-dioxolane | Acetal protection, bromination, dehydrobromination, deprotection | Established procedure, good for lab scale | Process optimization, yield improvement |

| Direct Halogenation | But-3-en-2-one | Catalytic bromination | Higher atom economy, fewer steps | Catalyst development, selectivity control |

| Flow Chemistry | Various | Continuous processing | Improved safety, scalability, control | Reactor design, process parameter optimization |

| Biocatalysis | But-3-en-2-one | Enzymatic halogenation | High selectivity, green conditions | Enzyme discovery and engineering |

Expanding Scope in Asymmetric Catalysis

Asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the selective production of a single enantiomer of a chiral molecule. researchgate.netnih.gov this compound is a prochiral molecule, and its reactions can generate new stereocenters. The application of asymmetric catalysis to reactions involving this compound is a largely unexplored but highly promising field.

Future research directions include:

Asymmetric Michael Additions: The β-carbon of the enone system is susceptible to nucleophilic attack. Employing chiral catalysts, such as organocatalysts or chiral metal complexes, could facilitate enantioselective Michael additions, leading to a wide range of chiral products.

Asymmetric Cycloadditions: The vinyl group can participate in cycloaddition reactions, such as the Diels-Alder reaction. The use of chiral Lewis acid catalysts, like chiral oxazaborolidinium ions (COBIs), could control the facial selectivity of the approach of a diene, yielding enantiomerically enriched cyclic adducts. rsc.org

Catalytic Asymmetric Alkylations: Using the α-bromo position for enantioselective alkylation, controlled by a chiral phase-transfer catalyst or a chiral metal-ligand complex, could provide access to chiral α-substituted vinyl ketones.

The successful application of these strategies would transform this compound from a simple building block into a powerful tool for constructing complex, stereochemically defined molecules for pharmaceutical and agrochemical applications. researchgate.net

Mechanistic Studies on Unexplored Reactions

A thorough understanding of reaction mechanisms is crucial for optimizing conditions and predicting outcomes. While the general reactivity of α-halo ketones and α,β-unsaturated ketones is well-documented, the specific behavior of this compound in various transformations warrants deeper investigation. acs.org

Key areas for future mechanistic studies are:

Ambident Electrophilicity: The molecule possesses at least three electrophilic centers: the carbonyl carbon, the β-carbon, and the α-carbon bearing the bromine. Detailed mechanistic studies are needed to understand and control the regioselectivity of nucleophilic attacks under different conditions (e.g., hard vs. soft nucleophiles, kinetic vs. thermodynamic control).

Computational Modeling: Density Functional Theory (DFT) calculations can be employed to model transition states, calculate activation energies, and predict the stereochemical outcomes of its reactions. acs.org This can guide experimental design for novel asymmetric transformations.

Isotopic Labeling Studies: Synthesizing isotopically labeled (e.g., ¹³C or ²H) versions of this compound can help trace the pathways of atoms through complex reaction sequences, providing definitive evidence for proposed mechanisms. acs.org For instance, this could elucidate the exact mechanism in rearrangements or multi-component reactions.

Advanced Materials Science Applications

The bifunctional nature of this compound makes it an attractive candidate as a monomer for the synthesis of advanced functional polymers. fiveable.mequora.com Its two distinct reactive sites—the polymerizable vinyl group and the modifiable carbon-bromine bond—allow for the design of materials with tailored properties.

Emerging applications in this area include:

Functional Polymer Synthesis: this compound can be polymerized or co-polymerized through its vinyl group to create a polyketone backbone with pendant bromomethyl groups. rsc.org These bromine atoms serve as reactive handles for post-polymerization modification, allowing the introduction of various functional groups (e.g., amines, azides, thiols) to tune the polymer's properties, such as solubility, thermal stability, or biocompatibility.

Cross-linked Materials and Coatings: The α-halo ketone moiety can be used for cross-linking polymer chains, either through reaction with difunctional nucleophiles or via radical-based mechanisms. This can be used to create robust polymer networks for applications in hydrogels, resins, and coatings. The resulting materials could exhibit enhanced mechanical strength and chemical resistance. nih.gov

Self-Healing Polymers: The reactive C-Br bond could be incorporated into reversible covalent bonding systems, such as those used in self-healing materials. For example, it could be used to attach furan (B31954) moieties for Diels-Alder/retro-Diels-Alder based self-healing networks. cambridge.org

| Functionality | Polymerization / Reaction | Resulting Material Property | Potential Application |

| Vinyl Group | Free-radical or controlled polymerization | Linear polymer backbone | Base polymer for modification |

| α-Halo Ketone | Nucleophilic substitution (Post-polymerization) | Functional side chains | Drug delivery, specialty coatings |

| Both Groups | Polymerization and cross-linking | Cross-linked polymer network | Adhesives, thermosets, hydrogels |

Deepening Biological Mechanism of Action Investigations

α-Halo ketones are known alkylating agents, and α,β-unsaturated ketones are Michael acceptors, both of which can react covalently with biological nucleophiles like the cysteine and histidine residues found in enzyme active sites. wikipedia.org This reactivity suggests that this compound could act as an irreversible enzyme inhibitor, a class of compounds with significant therapeutic potential.

Future research should focus on:

Mechanism-Based Inhibition: Studies on analogous compounds, such as halo enol lactones, have shown they act as mechanism-based inhibitors of serine proteases like chymotrypsin. nih.govnih.gov The enzyme first catalyzes the hydrolysis of the lactone, which unmasks a reactive α-halomethyl ketone within the active site, leading to rapid and irreversible alkylation of a nearby nucleophilic residue. nih.gov It is highly probable that this compound acts via a similar direct alkylation mechanism. Investigations are needed to identify its specific protein targets.

Proteomic Profiling: Modern chemical biology techniques, such as activity-based protein profiling (ABPP), can be used to identify the specific protein targets of this compound in a complex biological system. This would be the first step in understanding its potential therapeutic or toxicological effects.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of this compound will be crucial to understand how modifications to its structure affect its biological activity and selectivity. This could lead to the development of potent and selective probes for studying enzyme function or even new therapeutic leads.

Integration with Artificial Intelligence and Machine Learning in Chemical Research

Artificial intelligence (AI) and machine learning (ML) are transforming chemical research by enabling the rapid analysis of vast datasets to predict properties, reaction outcomes, and biological activities. The integration of these tools can significantly accelerate the exploration of this compound's chemical space.

Future opportunities include:

Predictive Reaction Modeling: ML algorithms can be trained on existing reaction data to predict the optimal conditions (catalyst, solvent, temperature) for reactions involving this compound, minimizing the need for extensive empirical screening.

De Novo Design of Derivatives: AI platforms can be used to design novel derivatives of this compound with desired properties. For example, generative models could suggest new structures with enhanced biological activity against a specific enzyme target or with tailored properties for use as a polymer monomer.

QSAR and Property Prediction: Quantitative Structure-Activity Relationship (QSAR) models, powered by ML, can predict the biological activity or toxicity of virtual libraries of compounds based on this compound. This allows for the in-silico screening of many potential molecules before committing to their synthesis, saving time and resources. cambridge.org

By leveraging these computational tools, researchers can more efficiently navigate the complexities of this versatile molecule, unlocking its full potential in synthesis, materials, and medicine.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-Bromobut-3-en-2-one, and how can their efficiency be experimentally validated?

- Methodological Answer: Compare yields, purity, and reaction conditions (e.g., solvent, temperature, catalyst) across methods such as bromination of but-3-en-2-one or nucleophilic substitution. Use quantitative metrics like reaction time, atom economy, and spectroscopic validation (NMR, IR) to assess efficiency. Include a table comparing synthetic protocols (e.g., Scheme 1 in ). Ensure reproducibility by detailing experimental steps (e.g., catalyst handling, inert atmosphere) .

Q. How should researchers characterize this compound to confirm structural integrity and purity?

- Methodological Answer: Combine spectroscopic techniques (¹H/¹³C NMR for bromine and carbonyl group identification; IR for ketone C=O stretch) with chromatographic methods (GC-MS/HPLC). Report melting points and elemental analysis for purity. For novel derivatives, provide full spectral data and cross-reference with literature .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of this compound in cyclization reactions (e.g., with thiourea)?

- Methodological Answer: Perform kinetic studies (variable-temperature NMR) and computational modeling (DFT) to analyze transition states and electronic effects. Compare experimental outcomes (e.g., product ratios) with theoretical predictions. Use isotopic labeling (e.g., deuterated substrates) to trace reaction pathways .

Q. How can researchers resolve contradictions in reported catalytic efficiencies for reactions involving this compound?

- Methodological Answer: Conduct controlled experiments to isolate variables (e.g., catalyst loading, solvent polarity). Use statistical tools (ANOVA) to validate reproducibility. Cross-reference with literature by replicating prior methods under identical conditions and documenting deviations (e.g., moisture sensitivity, side reactions) .

Q. What strategies optimize the scalability of this compound in multi-step syntheses while minimizing side products?

- Methodological Answer: Design fractional factorial experiments to test variables (temperature, stoichiometry). Use in-situ monitoring (ReactIR) to detect intermediates. Include a table of optimization parameters (e.g., Table 1 below) and apply response surface methodology (RSM) for predictive modeling .

Guidelines for Reproducibility

- Experimental Documentation : Follow and to detail apparatus (e.g., Schlenk line for air-sensitive reactions), purification steps (column chromatography gradients), and raw data (e.g., NMR spectra with integration values).

- Data Contradiction Protocol : Replicate conflicting studies using identical materials (e.g., supplier, batch) and validate via peer review .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.